

Application Notes and Protocols for NHS Ester Conjugation

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Compound of Interest

Compound Name: *m*-C-tri(CH₂-PEG1-NHS ester)

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This document provides a detailed guide to understanding and optimizing the reaction buffer conditions for successful N-hydroxysuccinimide (NHS) ester conjugation to primary amines.

Introduction to NHS Ester Chemistry

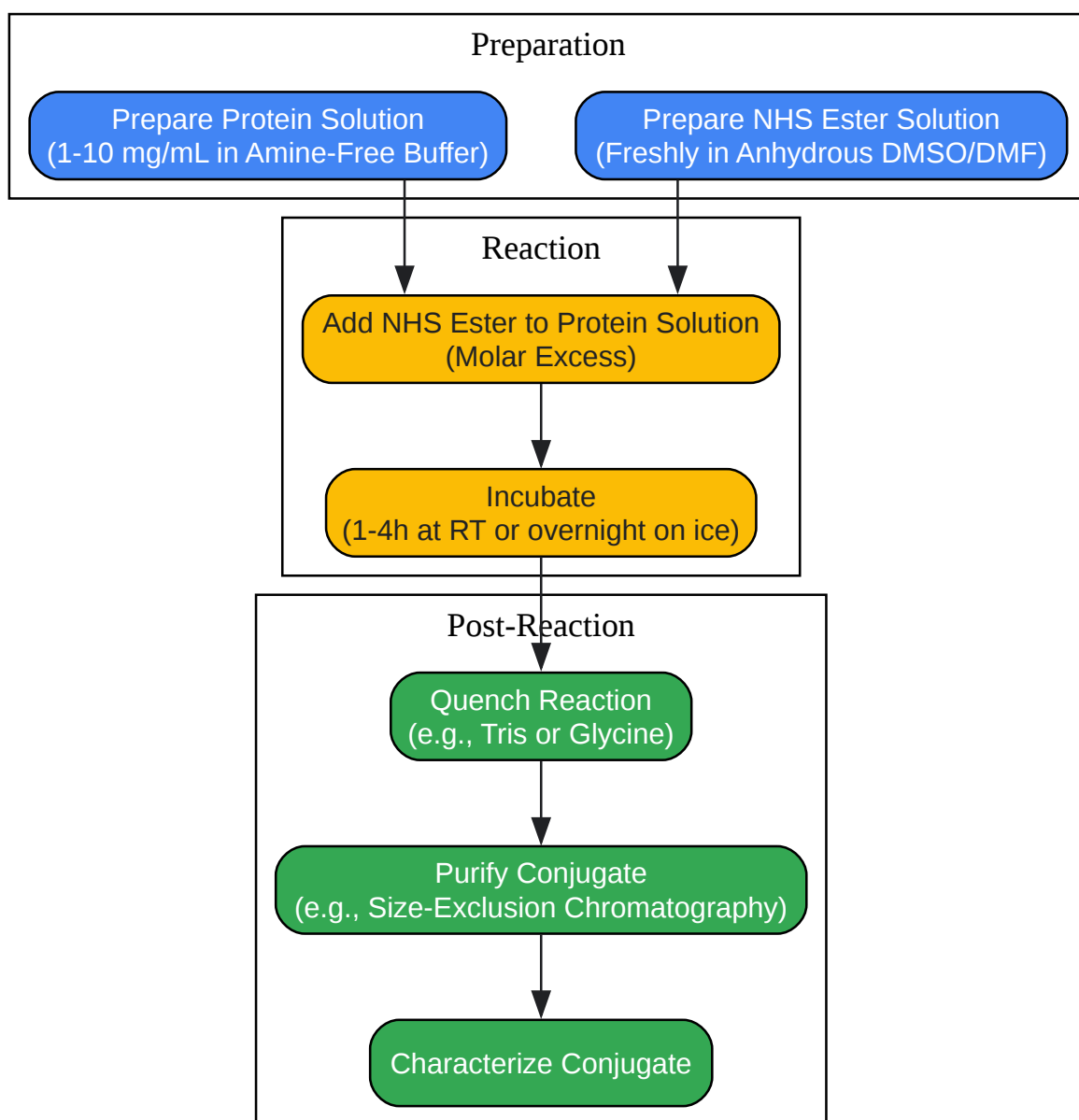
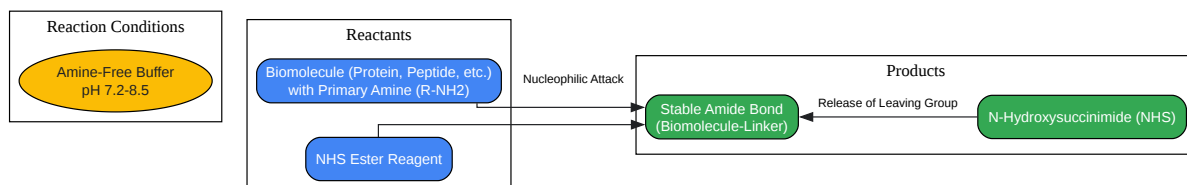
N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of biomolecules, a fundamental process in research, diagnostics, and therapeutic development.[1] This chemistry primarily targets primary amines, such as those on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][4] This forms a transient tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide (NHS) and forming the desired amide bond.[3][4]

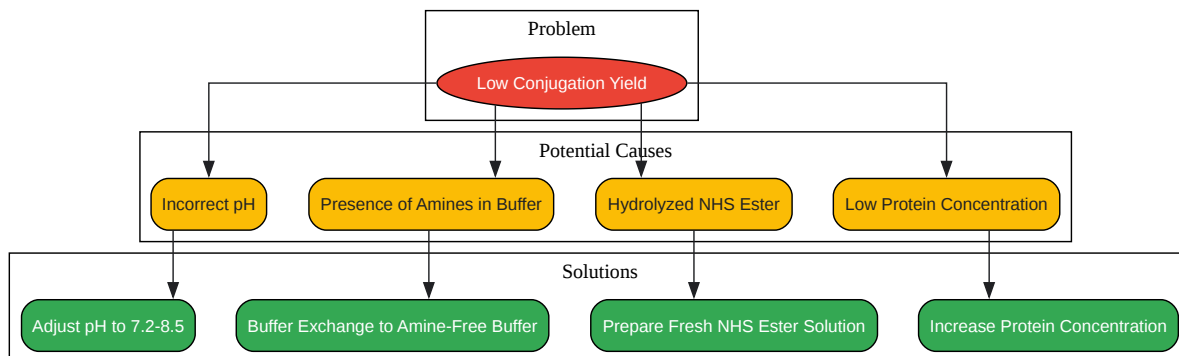
A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces conjugation efficiency.[1][5] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[3][6][7]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-

hydroxysuccinimide.





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